molecular formula C15H19N3 B5755777 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline

2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline

Cat. No. B5755777
M. Wt: 241.33 g/mol
InChI Key: FJXYGFUYSIUQRR-UHFFFAOYSA-N
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Description

2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline, also known as MPQX, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to block the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.

Mechanism of Action

2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. It binds to the receptor's ion channel and prevents the influx of calcium ions, which are essential for synaptic plasticity and memory processes.
Biochemical and Physiological Effects:
2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the excitotoxicity associated with excessive activation of the NMDA receptor, which can lead to neuronal damage and death. Additionally, 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to block long-term potentiation (LTP), which is a process involved in the strengthening of synaptic connections and the formation of memories.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline in lab experiments is its high potency and specificity for the NMDA receptor. This allows researchers to selectively block the receptor and investigate its role in various physiological and pathological processes. However, one limitation of using 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline is that it can also block other types of glutamate receptors, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to block the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to protect against the loss of dopaminergic neurons in Parkinson's disease models. Further research is needed to investigate the potential therapeutic applications of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline in these diseases. Another area of interest is the development of more selective NMDA receptor antagonists that can target specific subunits of the receptor and avoid the off-target effects of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline.

Synthesis Methods

The synthesis of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline involves the condensation of 4-methylpiperidine with 3-chloro-2-methylquinoxaline in the presence of a base. This reaction leads to the formation of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline, which can be purified by recrystallization.

Scientific Research Applications

2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. It has been used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-methyl-3-(4-methylpiperidin-1-yl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-11-7-9-18(10-8-11)15-12(2)16-13-5-3-4-6-14(13)17-15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXYGFUYSIUQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(4-methylpiperidin-1-yl)quinoxaline

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